(S)-(+)-2-O-benzylglycerol monoacetate
(S)-(+)-2-O-benzylglycerol monoacetate
Brand Name:
Vulcanchem
CAS No.:
109429-01-8
VCID:
VC20814034
InChI:
InChI=1S/C12H16O4/c1-10(14)15-9-12(7-13)16-8-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1
SMILES:
CC(=O)OCC(CO)OCC1=CC=CC=C1
Molecular Formula:
C12H16O4
Molecular Weight:
224.25 g/mol
(S)-(+)-2-O-benzylglycerol monoacetate
CAS No.: 109429-01-8
Cat. No.: VC20814034
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109429-01-8 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | [(2S)-3-hydroxy-2-phenylmethoxypropyl] acetate |
| Standard InChI | InChI=1S/C12H16O4/c1-10(14)15-9-12(7-13)16-8-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |
| Standard InChI Key | AFSHMUUJMODEQX-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)OC[C@H](CO)OCC1=CC=CC=C1 |
| SMILES | CC(=O)OCC(CO)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(=O)OCC(CO)OCC1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator